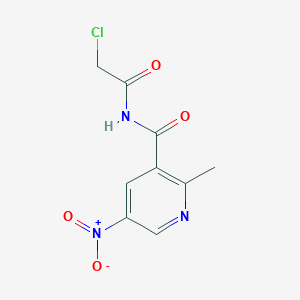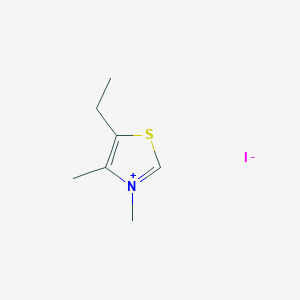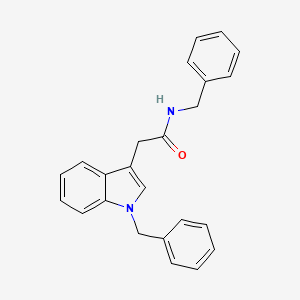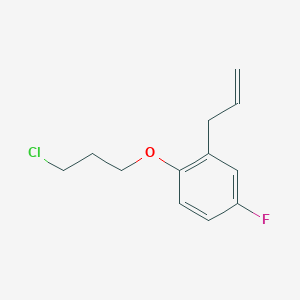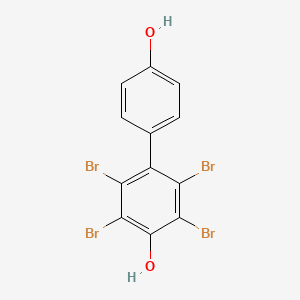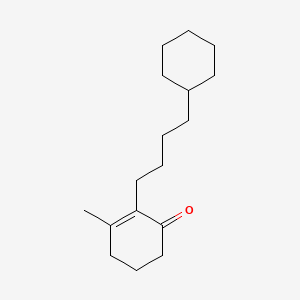![molecular formula C16H16O2 B14619635 Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 57273-96-8](/img/structure/B14619635.png)
Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-phenylbicyclo[221]hepta-2,5-diene-2-carboxylate is a bicyclic compound that features a norbornadiene core with an ethyl ester and a phenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is carried out between cyclopentadiene and a phenyl-substituted alkyne. The cyclopentadiene is often generated in situ by thermal cracking of dicyclopentadiene . The reaction conditions usually involve heating the reactants in a suitable solvent, such as toluene, under reflux .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow chemistry. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants through a tubular reactor . This approach not only improves the yield but also enhances the safety and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the double bonds into single bonds.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst under atmospheric pressure.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Epoxides: Formed from oxidation reactions.
Hydrogenated Products: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mecanismo De Acción
The mechanism of action of ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to undergo photochemical reactions. The compound can absorb light and undergo a [2π+2π] cycloaddition to form a quadricyclane derivative . This photochemical property makes it useful in applications such as molecular switches and energy storage systems.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: A similar compound with two carboxylic acid groups instead of an ethyl ester and a phenyl group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another related compound with a different substitution pattern on the norbornadiene core.
Uniqueness
Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is unique due to its combination of a phenyl group and an ethyl ester on the norbornadiene core. This structural arrangement imparts distinct photochemical properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
57273-96-8 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15-13-9-8-12(10-13)14(15)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3 |
Clave InChI |
MHZVEZDWYVLQSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2CC1C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


